N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a benzothiophene ring, and a carbohydrazide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzodioxole ring and a benzothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11ClN2O3S |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O3S/c18-15-11-3-1-2-4-14(11)24-16(15)17(21)20-19-8-10-5-6-12-13(7-10)23-9-22-12/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
IJJXIFREZJKECK-UFWORHAWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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